Cas no 777886-91-6 (2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine)

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)azetidine is a heterocyclic compound featuring an azetidine ring fused to a 1,4-benzodioxin moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The azetidine ring contributes to conformational rigidity, while the benzodioxin group enhances electronic stability, facilitating selective functionalization. Its balanced lipophilicity and steric profile improve bioavailability in drug design applications. The compound’s modular scaffold allows for derivatization at multiple sites, enabling the development of targeted bioactive molecules. Suitable for cross-coupling and ring-opening reactions, it serves as a versatile building block in medicinal chemistry. High purity grades ensure reproducibility in research and industrial applications.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine structure
777886-91-6 structure
Product name:2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
CAS No:777886-91-6
MF:C11H13NO2
Molecular Weight:191.226423025131
CID:6418627
PubChem ID:55255779

2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine 化学的及び物理的性質

名前と識別子

    • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
    • AKOS006294559
    • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine
    • EN300-1849896
    • 777886-91-6
    • CS-0267420
    • Azetidine, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-
    • インチ: 1S/C11H13NO2/c1-2-10-11(14-6-5-13-10)7-8(1)9-3-4-12-9/h1-2,7,9,12H,3-6H2
    • InChIKey: GOLJYMREECBSBK-UHFFFAOYSA-N
    • SMILES: N1CCC1C1=CC=C2OCCOC2=C1

計算された属性

  • 精确分子量: 191.094628657g/mol
  • 同位素质量: 191.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 30.5Ų

じっけんとくせい

  • 密度みつど: 1.194±0.06 g/cm3(Predicted)
  • Boiling Point: 301.9±42.0 °C(Predicted)
  • 酸度系数(pKa): 10.33±0.40(Predicted)

2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1849896-0.1g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
777886-91-6
0.1g
$741.0 2023-09-19
Enamine
EN300-1849896-5.0g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
777886-91-6
5g
$3687.0 2023-06-03
Enamine
EN300-1849896-10.0g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
777886-91-6
10g
$5467.0 2023-06-03
Enamine
EN300-1849896-5g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
777886-91-6
5g
$2443.0 2023-09-19
Enamine
EN300-1849896-1g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
777886-91-6
1g
$842.0 2023-09-19
Enamine
EN300-1849896-10g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
777886-91-6
10g
$3622.0 2023-09-19
Enamine
EN300-1849896-0.05g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
777886-91-6
0.05g
$707.0 2023-09-19
Enamine
EN300-1849896-0.5g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
777886-91-6
0.5g
$809.0 2023-09-19
Enamine
EN300-1849896-1.0g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
777886-91-6
1g
$1272.0 2023-06-03
Enamine
EN300-1849896-2.5g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine
777886-91-6
2.5g
$1650.0 2023-09-19

2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine 関連文献

2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidineに関する追加情報

Comprehensive Overview of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine (CAS No. 777886-91-6): Properties, Applications, and Research Insights

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine (CAS No. 777886-91-6) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and material science research. Its molecular framework combines a benzodioxin moiety with an azetidine ring, offering a versatile scaffold for drug discovery and functional material design. This article delves into the compound's chemical characteristics, synthetic pathways, and emerging applications, while addressing trending topics such as green chemistry, AI-assisted molecular design, and sustainable synthesis.

Chemically, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine exhibits a molecular weight of 191.22 g/mol and a purity typically exceeding 98% in commercial samples. The benzodioxin component contributes to its planar aromaticity, while the azetidine ring introduces strain and conformational rigidity—a feature exploited in medicinal chemistry to modulate bioactivity. Recent studies highlight its role as a precursor for neuroactive compounds and ligands for G-protein-coupled receptors (GPCRs), aligning with industry interest in central nervous system (CNS) therapeutics.

Synthesis of this compound often involves Pd-catalyzed cross-coupling or reductive amination strategies, with recent advancements focusing on microwave-assisted synthesis to reduce reaction times. Researchers are increasingly exploring flow chemistry techniques to enhance yield and scalability, addressing the growing demand for cost-effective production methods. Environmental considerations have also spurred investigations into biocatalytic routes, reflecting the broader shift toward sustainable pharmaceutical manufacturing.

In material science, the compound's electron-rich heterocycles make it a candidate for organic semiconductors and photocatalysts. Its ability to form stable complexes with transition metals has been leveraged in coordination polymers, a hot topic in energy storage research. These applications resonate with current searches for next-generation battery materials and renewable energy technologies.

Analytical characterization of CAS No. 777886-91-6 typically employs HPLC-MS, NMR spectroscopy, and X-ray crystallography. Computational studies using density functional theory (DFT) have predicted its electronic properties with high accuracy, a methodology frequently queried in computational chemistry forums. Such analyses are critical for structure-activity relationship (SAR) studies, particularly in fragment-based drug design—a trending approach in precision medicine development.

Safety profiles indicate that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine requires standard laboratory handling precautions. While not classified as hazardous under major regulatory frameworks, its storage recommendations (-20°C under inert atmosphere) are frequently searched by laboratory personnel. Stability studies suggest compatibility with common organic solvents, though degradation may occur under prolonged UV exposure—a consideration for photostability testing protocols.

The commercial landscape for this compound reflects niche demand, with suppliers offering custom scale-up services and isotope-labeled derivatives. Pricing trends correlate with purity grades and batch sizes, a detail often queried in procurement databases. Recent patents disclose derivatives of CAS No. 777886-91-6 for allosteric modulator applications, tapping into the booming market for targeted therapies.

Future research directions may explore its potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design—areas generating substantial PubMed search traffic. The compound's balanced lipophilicity (LogP ~2.1) and polar surface area (25 Ų) make it particularly interesting for blood-brain barrier penetration studies, a key focus in neurodegenerative disease research.

In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine represents a multifaceted building block with expanding relevance across disciplines. Its intersection with green chemistry innovations, computational drug discovery, and advanced materials positions it as a compound of enduring scientific value, meriting continued investigation in both academic and industrial settings.

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